3,4-二甲基戊-3-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

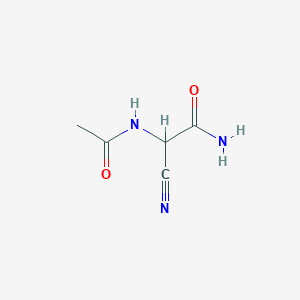

3,4-Dimethylpent-3-enoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,4-Dimethylpent-3-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethylpent-3-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

电化学过程:Brettle和Cox(1969年)研究了在甲醇中电解2,2,3,3-四甲基环丙烷羧酸钠,导致形成多种产物,包括3,4-二甲氧基-2,4-二甲基戊-1-烯,这是与3,4-二甲基戊-3-烯酸密切相关的化合物。他们的研究为这些产物的机理解释提供了见解,其中一些产物来自前所未有的电化学过程 (Brettle & Cox, 1969)。

分子模拟和构象分析:Gardner,Liang和Gellman(1999年)报道了含有反-5-氨基-3,4-二甲基戊-3-烯酸残基(ADPA)的分子的合成和构象分析。这项研究侧重于这种氨基酸如何模拟甘氨酸,可能对理解蛋白质折叠和设计具有潜在意义 (Gardner,Liang和Gellman,1999)。

合成方法:Ragoussis和Valentine Ragoussis(1998年)开发了一种制备(E)-烯酸的方法,其中包括3,4-二甲基戊-3-烯酸,通过改良的Knoevenagel缩合反应。这种方法实现了高产率和立体选择性,展示了一种有效的合成这些化合物的方法 (Ragoussis & Valentine Ragoussis, 1998)。

脱羧研究:Bigley和Thurman(1966年)测量了与3,4-二甲基戊-3-烯酸结构类似的化合物的脱羧速率,为这类化合物的反应动力学和热力学提供了见解 (Bigley & Thurman, 1966)。

杂环合成:Youssef等人(2004年)探讨了3-芳酰基丙-2-烯酸在杂环合成中的实用性。这项研究有助于理解类似于3,4-二甲基戊-3-烯酸的化合物如何在合成重要的药用化学中的杂环结构中发挥作用 (Youssef et al., 2004)。

安全和危害

属性

IUPAC Name |

3,4-dimethylpent-3-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4H2,1-3H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWUIDIQNLCNDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions "trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA)" as a key component. What is the significance of its structure in peptide mimicry?

A1: ADPA is designed as a glycylglycine mimic. [] This means it aims to mimic the structural and conformational properties of two glycine amino acids linked together. The key lies in the replacement of the central amide bond in glycylglycine with a trans-tetrasubstituted alkene in ADPA. This modification is hypothesized to have two main effects:

- β-Turn Induction: The bulky methyl groups on the alkene introduce steric constraints that favor the folding of the molecule into a β-turn. [] β-turns are common structural motifs in proteins where the polypeptide chain reverses its direction.

- β-Hairpin Promotion: The achiral nature of the alkene in ADPA eliminates the energy difference between typical β-turns and their "mirror image" counterparts. [] This lack of preference is significant because "mirror image" β-turns are known to be more likely to induce the formation of β-hairpins, another important structural motif in proteins.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)

![Isoxazolo[4,5-b]quinoxaline](/img/structure/B83936.png)